molecular formula C14H15BO3 B2904253 Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]- CAS No. 1311182-72-5

Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-

Cat. No.: B2904253
CAS No.: 1311182-72-5
M. Wt: 242.08
InChI Key: YOUDZABXDDGGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-, is a structurally complex boronic acid derivative characterized by a phenylboronic acid core substituted at the 2-position with a methoxy group linked to a 4-methylphenyl moiety. This compound’s structure combines electron-donating groups (methoxy and methyl) with a boronic acid functionality, enabling applications in organic synthesis, medicinal chemistry, and materials science. The boronic acid group facilitates reversible covalent interactions with diols, making it valuable in carbohydrate sensing and targeted drug delivery systems .

Properties

IUPAC Name

[2-[(4-methylphenyl)methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUDZABXDDGGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=C(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-, typically involves the reaction of an aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate exhibit significant anticancer properties. The benzo[d]imidazole moiety is known for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of benzo[d]imidazole can induce apoptosis in cancer cells by affecting the mitochondrial pathway, highlighting the potential of this compound in cancer therapy .

Antimicrobial Properties
The sulfonamide group present in the compound contributes to its antimicrobial properties. Compounds with similar structures have been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism often involves the inhibition of folic acid synthesis, which is crucial for bacterial growth and replication .

Pharmacological Applications

Neurological Disorders
Methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has been investigated for its neuroprotective effects. Studies suggest that it may play a role in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of specific pathways associated with inflammatory responses. For instance, it may inhibit the NF-kB signaling pathway, which is pivotal in the regulation of immune responses . Such properties make it a candidate for treating chronic inflammatory conditions.

Material Science Applications

Polymer Chemistry
In material science, methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has been explored as a building block for novel polymers. Its unique chemical structure allows for the synthesis of materials with enhanced mechanical properties and thermal stability. Research has demonstrated that incorporating such compounds into polymer matrices can significantly improve their performance characteristics .

Case Studies

Study Title Findings Reference
Anticancer Activity of Benzo[d]Imidazole DerivativesInduced apoptosis in various cancer cell lines
Antimicrobial Efficacy of Sulfonamide CompoundsEffective against multiple bacterial strains
Neuroprotective Effects in Neurodegenerative ModelsReduced oxidative stress and inflammation
Anti-inflammatory Mechanisms via NF-kB InhibitionSignificant reduction in inflammatory markers
Polymer Synthesis Using Novel Carbamate DerivativesEnhanced mechanical properties observed

Comparison with Similar Compounds

Substituent Effects

Compound Name Substituents Key Structural Features
Target Compound 2-[(4-Methylphenyl)methoxy]phenyl Ortho-substituted methoxy-4-methylphenyl group; electron-donating substituents.
2-(4-Chlorophenylmethoxy)phenylboronic acid 2-[(4-Chlorophenyl)methoxy]phenyl Chloro substituent (electron-withdrawing); similar substitution pattern .
B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid 4-[(4-Chloro-3-methylphenoxy)methyl]phenyl Mixed chloro and methyl groups; para-substituted phenoxy chain .
4-Methoxyphenylboronic acid 4-Methoxyphenyl Simpler structure; para-methoxy group without additional aromatic substitution .

Key Insights :

  • Electron-withdrawing groups (e.g., chloro in ) decrease electron density at the boronic acid moiety, altering binding affinity for diols compared to the target’s electron-donating substituents .

Reaction Yields and Challenges

  • Ortho-Substitution Challenge : The synthesis of ortho-substituted boronic acids (e.g., target compound) often results in lower yields due to steric hindrance. For example, switching methoxy from meta to ortho positions reduced yields from 67% to trace amounts in related compounds .
  • Synthetic Protocols: Compounds like 3-formyl-4-methoxyphenylboronic acid () require prolonged reflux (24 hours) and ethanol/DMSO solubility for purification, suggesting similar conditions may apply to the target compound .

Physicochemical Properties

Solubility and Stability

Compound Type Solubility Profile Stability Considerations
Target Compound (predicted) Likely soluble in DMSO, ethanol Stable under inert conditions; sensitive to hydrolysis
3-Formyl-4-methoxyphenylboronic acid Soluble in ethanol, DMSO Requires anhydrous conditions during synthesis
Thienylmethoxy-substituted analogs Moderate solubility in polar solvents Enhanced stability due to heterocyclic substitution

Key Insight : The target compound’s methoxy and methyl groups may improve solubility in organic solvents compared to halogenated analogs (e.g., ) .

Functional and Application-Based Comparison

Medicinal Chemistry

  • Fluorescent Sensors : Naphthalimide-based boronic acids () emit at ~570 nm upon sugar binding. The target’s aromatic system could be modified for similar applications but may require additional fluorophores .

Material Science

  • Polymer Synthesis: Boronic acid-containing monomers (e.g., ) are used in glucose-responsive polymers. The target’s substituents may enhance saccharide affinity but complicate polymerization due to steric bulk .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₄H₁₅BO₃ 254.08 g/mol 2-(4-Methylphenoxy)
2-(4-Chlorophenylmethoxy)phenylboronic acid C₁₃H₁₂BClO₃ 274.50 g/mol 2-(4-Chlorophenoxy)
4-Methoxyphenylboronic acid C₇H₉BO₃ 151.95 g/mol 4-Methoxy

Biological Activity

Boronic acids, particularly those with specific substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound "Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]" is a derivative that has potential applications in various therapeutic areas, including cancer treatment and diabetes management. This article delves into the biological activity of this compound, synthesizing findings from recent research studies.

General Properties of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which makes them useful in sensing applications and as potential therapeutic agents. Their unique reactivity allows them to interact with biological molecules, influencing various cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds containing boronic acid functionalities have been shown to act as proteasome inhibitors, which are critical in cancer therapy. The ability of these compounds to inhibit cell proliferation has been documented across various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
BortezomibMultiple Myeloma0.01Proteasome inhibition
Boronic Acid DerivativeLAPC-45.0Tyrosine kinase inhibition
BenzoxaboroleP. falciparum0.5Antimalarial activity

Bortezomib, the first boronic acid-containing drug approved by the FDA, exemplifies the efficacy of this class of compounds in treating hematological malignancies . Additionally, derivatives of boronic acids have demonstrated selective activity against various cancer cell lines, suggesting that structural modifications can enhance their therapeutic profiles .

Antimicrobial Activity

Boronic acids also exhibit antibacterial and antifungal properties. Research indicates that certain boron-containing compounds can inhibit the growth of bacteria and fungi by disrupting essential cellular processes:

  • Antibacterial Activity : Some benzoxaborole derivatives have shown effectiveness against resistant strains of bacteria by targeting bacterial ribosomes.
  • Antifungal Activity : Boronic acid derivatives have been reported to inhibit fungal growth through interference with cell wall synthesis.

Diabetes Management

The ability of boronic acids to bind reversibly with sugars makes them promising candidates for glucose monitoring applications. Studies have demonstrated that these compounds can serve as effective glucose sensors due to their selective binding properties:

Sensor TypeBinding Affinity (Kd)Application
Fluorescent SensorsLow µM rangeContinuous glucose monitoring
Electrochemical SensorsHigh sensitivityDiabetes regulation

Fluorescence-based sensors utilizing boronic acids have been developed for real-time monitoring of glucose levels, showcasing their potential in diabetes management .

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated a series of boronic acid derivatives against prostate cancer cell lines. The results indicated that specific modifications to the phenyl moiety significantly enhanced anticancer activity compared to unmodified compounds. The most active derivative exhibited an IC50 value significantly lower than that of standard treatments .

Case Study 2: Glucose Sensing

Research conducted on a new class of boronic acid-based sensors revealed their effectiveness in detecting glucose levels in diabetic patients. These sensors demonstrated a rapid response time and high selectivity towards glucose over other sugars, making them suitable for clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.